An In-depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite
An In-depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-DMTr-dA(Bz)-Methyl phosphonamidite is a specialized nucleoside phosphoramidite (B1245037), a critical building block in the chemical synthesis of oligonucleotides.[1][2] Its structure is precisely engineered to enable the sequential addition of deoxyadenosine (B7792050) (dA) nucleotides into a growing DNA chain during solid-phase synthesis.[3] This process, known as the phosphoramidite method, is the gold standard for producing custom, high-purity DNA and RNA sequences essential for a vast range of applications, from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNA.[3][4]
This document provides a comprehensive technical overview of 5'-DMTr-dA(Bz)-Methyl phosphonamidite, detailing its chemical structure, its role in the oligonucleotide synthesis cycle, experimental protocols for its use, and relevant quantitative data for researchers in molecular biology and drug development.
Chemical Structure and Properties
The functionality of 5'-DMTr-dA(Bz)-Methyl phosphonamidite stems from its distinct chemical moieties, each serving a specific purpose during synthesis.[4]
-
5'-Dimethoxytrityl (DMTr) Group: A bulky acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. It prevents unwanted reactions at this position and is selectively removed at the beginning of each coupling cycle to allow chain extension.[4][5]
-
Deoxyadenosine (dA): The core nucleoside that will be incorporated into the oligonucleotide chain.
-
Benzoyl (Bz) Group: An alkali-labile protecting group attached to the exocyclic amine (N6) of the adenine (B156593) base. This prevents the amine from participating in side reactions during the synthesis cycles.[6][7]
-
Methyl Phosphonamidite Moiety: Located at the 3'-position, this is the reactive group that, upon activation, forms a covalent bond with the free 5'-hydroxyl of the growing oligonucleotide chain. The methyl group protects the phosphorus atom during the coupling step.[8][9]
Physical and Chemical Properties
Quantitative data and handling specifications for a typical preparation of this reagent are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C45H51N6O6P | [10][11] |
| Molecular Weight | 802.9 g/mol | [10][11][12] |
| Appearance | Solid | [11] |
| Purity (Typical) | ≥95% (as a mixture of diastereomers) | [13] |
| Storage Conditions | -20°C, under inert gas (Argon or Nitrogen) | [10][12] |
| Shipping Conditions | Ambient Temperature | [10] |
| Solubility | Soluble in anhydrous acetonitrile (B52724), THF | [9][13] |
Application in Solid-Phase Oligonucleotide Synthesis
The phosphoramidite method is a cyclic process where each cycle adds one nucleotide to the growing chain, which is anchored to a solid support (e.g., controlled pore glass).[3][14] The synthesis proceeds in the 3' to 5' direction.[3][15]
The cycle consists of four main chemical reactions:
-
Detritylation (De-blocking): The acid-labile 5'-DMTr group is removed from the support-bound nucleoside, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group for the next reaction.[5][15]
-
Coupling: The 5'-DMTr-dA(Bz)-Methyl phosphonamidite is activated by a weak acid, such as tetrazole, and reacts with the free 5'-hydroxyl group of the growing chain.[14][16] This forms an unstable trivalent phosphite triester bond.[17]
-
Capping: To prevent unreacted chains (failures) from elongating in subsequent cycles, any free 5'-hydroxyl groups that did not undergo coupling are permanently blocked using an acetylating agent like acetic anhydride.[4][14]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in THF/pyridine/water.[14][17]
This four-step cycle is repeated for each nucleotide in the desired sequence.
Experimental Protocols
The following are generalized protocols for the use of 5'-DMTr-dA(Bz)-Methyl phosphonamidite in an automated DNA synthesizer. Concentrations and times may need optimization based on the specific synthesizer, scale, and desired product.
Reagent Preparation
-
Phosphonamidite Solution: Dissolve 5'-DMTr-dA(Bz)-Methyl phosphonamidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.05 M to 0.15 M).
-
Activator: 0.45 M Tetrazole in anhydrous acetonitrile.
-
Deblock Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane.
-
Capping Solutions: Cap A (Acetic anhydride/THF/Lutidine) and Cap B (N-Methylimidazole/THF).
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
Standard Coupling Cycle Protocol
This protocol outlines the steps for a single addition of dA(Bz).
| Step | Reagent Delivered to Column | Typical Duration | Purpose |
| 1. Detritylation | Deblock Solution (3% TCA in DCM) | 60-120 seconds | Removes the 5'-DMTr group from the support-bound chain, exposing the 5'-OH.[15] |
| 2. Washing | Anhydrous Acetonitrile | 60 seconds | Removes residual acid and water. |
| 3. Coupling | Premixed Amidite and Activator Solutions | 30-180 seconds | Couples the activated dA(Bz) phosphonamidite to the free 5'-OH of the growing chain.[17] |
| 4. Washing | Anhydrous Acetonitrile | 60 seconds | Removes unreacted amidite and activator. |
| 5. Capping | Capping A and Capping B solutions | 30 seconds | Acetylates any unreacted 5'-OH groups to prevent the formation of deletion mutations.[4] |
| 6. Washing | Anhydrous Acetonitrile | 60 seconds | Removes excess capping reagents. |
| 7. Oxidation | Oxidizer Solution (0.02 M Iodine) | 30 seconds | Oxidizes the phosphite triester to a stable phosphate triester linkage.[17] |
| 8. Washing | Anhydrous Acetonitrile | 60 seconds | Prepares the column for the next cycle. |
Post-Synthesis: Cleavage and Deprotection
After the final sequence is assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups (Benzoyl on adenine, and cyanoethyl or methyl on the phosphate backbone) must be removed.[6][18]
-
Support Treatment: The solid support is transferred from the synthesis column to a sealed vial.
-
Cleavage & Base Deprotection: A solution of aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) is added.[19][20] The vial is heated (e.g., 55°C) for several hours (typically 8-12 hours for ammonium hydroxide, or ~10-15 minutes for AMA).[19] This cleaves the oligonucleotide from the support and removes the Benzoyl (Bz) protecting group from the adenine bases.
-
Purification: The final product is typically purified from failure sequences and residual chemical adducts using methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[3]
Quantitative Data and Quality Control
The success of oligonucleotide synthesis is measured by the efficiency of each step, primarily the coupling reaction.
| Parameter | Typical Value | Measurement Method | Reference(s) |
| Per-Step Coupling Efficiency | >99% | Trityl Cation Assay: The absorbance of the orange DMT cation released during the detritylation step is measured at 495 nm.[15] | [4] |
| Overall Yield (for a 20-mer) | ~82% | Calculated as (Coupling Efficiency)^n-1, where n is the length of the oligonucleotide. | |
| Final Product Purity | >90% (HPLC) | Reversed-phase or Ion-exchange HPLC. | [3] |
| Identity Verification | Matches Theory | Mass Spectrometry (e.g., ESI-MS). |
Note: The use of methyl phosphonamidites can sometimes lead to an understatement of coupling efficiency via the trityl monitor assay, potentially due to different release kinetics of the trityl group.[8][9] Special deprotection procedures may also be required as methylphosphonate (B1257008) linkages are more labile to base than standard cyanoethyl-protected phosphodiester linkages.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Phosphoramidite | BroadPharm [broadpharm.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Protocol Online: Cached [protocol-online.org]
- 6. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 7. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 8. dA (Bz) Me-Phosphonamidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. 5�-DMTr-3�dA(Bz)-methyl phosphonamidite | BroadPharm [broadpharm.com]
- 11. 5'-DMTr-dA(Bz)-Methyl phosphonamidite | CymitQuimica [cymitquimica.com]
- 12. alfa-chemclinix.com [alfa-chemclinix.com]
- 13. caymanchem.com [caymanchem.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. atdbio.com [atdbio.com]
- 16. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 18. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. glenresearch.com [glenresearch.com]
- 20. CA2468425A1 - Reagents for oligonucleotide cleavage and deprotection - Google Patents [patents.google.com]
